4-amino-N-hydroxy-3-nitrobenzene-1-carboximidamide
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Overview
Description
4-amino-N-hydroxy-3-nitrobenzene-1-carboximidamide is an organic compound with the molecular formula C7H7N3O3 It is known for its unique chemical structure, which includes an amino group, a hydroxy group, a nitro group, and a carboximidamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-hydroxy-3-nitrobenzene-1-carboximidamide typically involves the reaction of 4-nitrobenzenecarboximidamide with hydroxylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or water, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-hydroxy-3-nitrobenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
4-amino-N-hydroxy-3-nitrobenzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-hydroxy-3-nitrobenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to altered cellular functions. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-hydroxy-1-naphthalenesulfonic acid
- 3-amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid
- 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Uniqueness
4-amino-N-hydroxy-3-nitrobenzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H8N4O3 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
4-amino-N'-hydroxy-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H8N4O3/c8-5-2-1-4(7(9)10-12)3-6(5)11(13)14/h1-3,12H,8H2,(H2,9,10) |
InChI Key |
TVRXCANKIGMPAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])N |
Origin of Product |
United States |
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